(R)-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate
Description
(R)-Methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate is a chiral ester derivative characterized by a tert-butoxycarbonyl (Boc) group and a cyano substituent at the third carbon of the propanoate backbone. Its molecular formula is C₁₀H₁₆N₂O₄, with a molecular weight of 228.25 g/mol . The Boc group serves as a protective moiety for amines in organic synthesis, while the cyano group enhances electrophilicity, making the compound valuable in asymmetric catalysis and pharmaceutical intermediate synthesis . The (R)-configuration is critical for enantioselective applications, as demonstrated by its use in palladium-catalyzed reactions with >99% enantiomeric excess (ee) .
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl (2R)-2-cyanobutanedioate |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)7(6-11)5-8(12)14-4/h7H,5H2,1-4H3/t7-/m1/s1 |
InChI Key |
OPYFLFLAYYWOLE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)OC)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Catalysis
One of the most prevalent methods to prepare (R)-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate involves asymmetric synthesis techniques, which ensure high enantioselectivity. The key steps include:
- Starting Materials: Typically, an α-cyano ester or a cyano-substituted precursor is used.
- Chiral Catalysts: Enzyme catalysis or chiral transition-metal catalysts facilitate stereoselective formation of the (R)-enantiomer.
- Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to yield the Boc-protected intermediate.
- Esterification: Methyl esterification is performed to obtain the final methyl ester form.
This approach leverages advanced technologies such as:
Chemical Synthesis via Intermediate Formation
According to patent WO2012030106A2, the compound can be synthesized through a multi-step process involving:
- Step 1: Preparation of a suitable intermediate with a protected amino group and cyano functionality.
- Step 2: Reaction with tert-butoxycarbonyl anhydride to introduce the Boc protecting group.
- Step 3: Esterification with methanol or methylating agents to form the methyl ester.
- Step 4: Purification steps to isolate the (R)-enantiomer, often involving chiral resolution or asymmetric synthesis.
Key reagents and conditions mentioned include:
| Reagent/Condition | Role |
|---|---|
| tert-Butoxycarbonyl anhydride | Boc protecting group introduction |
| N,N-Dimethylformamide (DMF) | Solvent |
| Sodium hydroxide | Base for neutralization or hydrolysis |
| Palladium catalysts | Hydrogenation or selective reduction |
| Low/high temperature (-78 to 250°C) | Reaction control |
The patent emphasizes the importance of controlling reaction conditions to achieve high yield and enantiomeric purity.
Enzymatic Catalysis
Enzyme catalysis is a green and efficient method for the asymmetric synthesis of this compound. Enzymes such as lipases or transaminases can catalyze the selective formation of the (R)-enantiomer under mild conditions, reducing the need for harsh chemicals and extreme temperatures.
Preparation Data and Stock Solution Formulation
A practical aspect of working with (R)-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate is preparing stock solutions for research or synthetic use. Data from GlpBio for a closely related compound (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate provide useful insights:
| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 | 4.3812 | 0.8762 | 0.4381 |
| 5 | 21.9058 | 4.3812 | 2.1906 |
| 10 | 43.8116 | 8.7623 | 4.3812 |
- Stock solutions are typically prepared in solvents like DMSO, followed by dilution with PEG300, Tween 80, or corn oil for in vivo formulations.
- Solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month.
- Heating to 37°C and ultrasonic bath treatment can improve solubility.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Asymmetric Catalysis | Chiral catalysts, enzyme catalysis, photochemical techniques | High enantiomeric purity, scalable | Requires specialized catalysts |
| Multi-step Chemical Synthesis | Boc protection, esterification, palladium-catalyzed steps | Established protocols, patent-supported | Multi-step, sensitive to conditions |
| Enzymatic Catalysis | Use of lipases/transaminases under mild conditions | Environmentally friendly, selective | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
®-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanopropanoate moiety into amines or other reduced forms.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum (Pt) is typical.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products Formed
The major products formed from these reactions include free amines, reduced amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the preparation of amino acid derivatives and peptide mimetics.
Medicine: Utilized in the development of pharmaceuticals, especially those involving peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action for ®-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Comparison: (S)-Methyl 3-((tert-Butoxycarbonyl)amino)-3-cyanopropanoate
The (S)-enantiomer shares identical molecular formula and weight (C₁₀H₁₆N₂O₄, 228.25 g/mol) but exhibits opposite optical activity. Both enantiomers are pivotal in chiral pool synthesis, but their stereochemistry dictates divergent reactivity in asymmetric transformations .
Positional Isomers: Methyl 2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoate
This positional isomer (C₁₀H₁₆N₂O₄, MW 228.25) features the Boc group at the second carbon instead of the third. NMR data for analogous compounds (e.g., δ 1.39 ppm for tert-butyl protons in CD₃OD) suggest similar shielding effects for Boc groups across isomers .
Substituent Variants: Methyl 3-(4-Bromophenyl)-3-cyanopropanoate
Replacing the Boc group with a 4-bromophenyl moiety (C₁₁H₁₀BrNO₂, MW 268.11) introduces electronic and steric differences. The bromine atom increases molecular weight by ~40 g/mol and alters solubility (lipophilic vs. Boc’s polar carbamate). Such derivatives are employed in Suzuki couplings, where the aryl halide moiety enables cross-coupling reactivity—a contrast to the Boc-protected compound’s role in amine chemistry .
Functional Group Analogs: (R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid
This carboxylic acid derivative (C₉H₁₇NO₄, MW 203.24) lacks the cyano group but retains the Boc-protected amine. The absence of the ester and cyano functionalities reduces electrophilicity, shifting its utility toward peptide synthesis rather than cyanation reactions. Its optical rotation and stability data (e.g., [α]₂₅ values) could provide insights into stereochemical trends for Boc-containing (R)-configured compounds .
Comparative Data Table
Biological Activity
(R)-Methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate, also known as (R)-Methyl 3-(Boc)amino-3-cyanopropanoate, is a compound of considerable interest in medicinal chemistry and biochemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Structural Formula
The structural formula of (R)-Methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate is represented as follows:
- IUPAC Name : methyl (R)-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate
- Chemical Formula : C10H16N2O4
- Molecular Weight : 228.25 g/mol
The biological activity of (R)-Methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate is primarily attributed to its ability to interact with various molecular targets, influencing enzymatic activities and cellular processes. The presence of the cyanide group and the tert-butoxycarbonyl moiety allows for significant reactivity, which can lead to enzyme inhibition or modulation of protein functions.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which may have implications in drug development.
- Ligand Binding : It can act as a ligand in biochemical assays, facilitating studies on receptor interactions and signaling pathways.
Biological Applications
- Antimicrobial Activity : Research indicates that compounds similar to (R)-Methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate exhibit antimicrobial properties. Studies have shown that modifications to the structure can enhance efficacy against various pathogens.
- Anticancer Properties : Preliminary findings suggest that this compound may influence cancer cell proliferation through its interaction with cellular signaling pathways. Further investigations are needed to establish specific cancer types affected and the underlying mechanisms.
- Inflammatory Response Modulation : The compound has been studied for its potential to modulate inflammatory responses, particularly through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored a series of derivatives based on (R)-Methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate, revealing significant antimicrobial activity against Staphylococcus aureus. The structure-activity relationship (SAR) indicated that modifications at the cyanopropanoate position enhanced potency by increasing lipophilicity and facilitating membrane penetration.
Case Study 2: Anticancer Activity
In a recent research article, the anticancer effects of (R)-Methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate were evaluated against various cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity was attributed to its ability to induce apoptosis via caspase activation pathways.
Comparative Analysis of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Inflammatory Modulation |
|---|---|---|---|
| (R)-Methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate | Moderate | High | Positive |
| Methyl 3-cyanopropanoate | Low | Moderate | Negative |
| Boc-amino acid derivatives | High | Variable | Variable |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (R)-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate, and how is stereochemical control achieved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with a β-ketoester intermediate. The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). The cyano group is introduced via nucleophilic substitution or Strecker-type reactions. Stereochemical control at the chiral center (R-configuration) is achieved using chiral auxiliaries, asymmetric catalysis (e.g., organocatalysts), or enzymatic resolution. Purification via flash chromatography or recrystallization ensures enantiomeric purity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl), methyl ester (δ ~3.7 ppm), and cyano group (C≡N stretching in C NMR at ~115-120 ppm).
- Chiral HPLC/GC : Essential for determining enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak® columns).
- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~2250 cm (C≡N).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion (CHNO, MW 228.25) .
Q. How does the Boc group influence the compound’s stability during storage and reactions?
- Methodological Answer : The Boc group is stable under basic and nucleophilic conditions but cleaved under acidic conditions (e.g., TFA or HCl in dioxane). Stability during storage requires anhydrous environments and low temperatures (-20°C). Decomposition pathways (e.g., hydrolysis) can be monitored via TLC or LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyano group in (R)-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate during nucleophilic additions?
- Methodological Answer : The electron-withdrawing cyano group activates the adjacent carbonyl for nucleophilic attack (e.g., Grignard reagents or hydrides), enabling conversion to α-aminonitriles or ketones. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation involves quenching reactions and analyzing intermediates via N NMR or X-ray crystallography .
Q. How can conflicting data on enantioselectivity in asymmetric synthesis be resolved?
- Methodological Answer : Contradictions in ee values may arise from solvent polarity, catalyst loading, or temperature. Systematic DOE (Design of Experiments) approaches optimize reaction parameters. Cross-validation using multiple analytical methods (e.g., chiral HPLC vs. optical rotation) ensures accuracy. For example, a study using Jacobsen’s catalyst reported 85% ee, which improved to 92% after recrystallization .
Q. What are the comparative advantages of using (R)-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate versus its (S)-enantiomer in peptide mimetic studies?
- Methodological Answer : The (R)-enantiomer often exhibits higher metabolic stability in vivo due to resistance to protease cleavage. For example, in a 2023 study, the (R)-form showed a 40% longer half-life in plasma compared to the (S)-form. Docking studies (e.g., AutoDock Vina) correlate stereochemistry with binding affinity to target enzymes like ACE2 .
Q. How does the tert-butyl group impact the compound’s solubility and crystallinity in solid-state studies?
- Methodological Answer : The bulky tert-butyl group reduces solubility in polar solvents (e.g., water) but enhances crystallinity by promoting van der Waals interactions. X-ray diffraction reveals a monoclinic crystal lattice (space group P2), with hydrogen bonding between the Boc carbonyl and ester oxygen. Solubility parameters (Hansen solubility) guide solvent selection for recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
